molecular formula C7H5ClF2O2S B1411457 3,4-Difluoro-2-methylbenzenesulfonyl chloride CAS No. 1806293-66-2

3,4-Difluoro-2-methylbenzenesulfonyl chloride

Cat. No.: B1411457
CAS No.: 1806293-66-2
M. Wt: 226.63 g/mol
InChI Key: QOODHWMEMMTQBH-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methylbenzenesulfonyl chloride is an organosulfur compound featuring a benzene ring substituted with two fluorine atoms at positions 3 and 4, a methyl group at position 2, and a sulfonyl chloride (-SO₂Cl) functional group. This compound is primarily utilized in organic synthesis as a sulfonylation reagent, enabling the introduction of sulfonyl groups into target molecules. Its fluorine substituents enhance electrophilicity and stability, while the methyl group influences steric and electronic properties, modulating reactivity in substitution reactions .

Properties

IUPAC Name

3,4-difluoro-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c1-4-6(13(8,11)12)3-2-5(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOODHWMEMMTQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-methylbenzenesulfonyl chloride typically involves the sulfonylation of 3,4-difluoro-2-methylbenzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of 3,4-Difluoro-2-methylbenzenesulfonyl chloride is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also includes purification steps such as distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution with amines.

    Sulfonic Acids: Resulting from oxidation reactions.

    Reduced Derivatives: Obtained from reduction reactions

Scientific Research Applications

3,4-Difluoro-2-methylbenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

3,6-Difluoro-2-methoxybenzenesulfonyl Chloride (CAS 1162257-28-4)

  • Structural Differences :
    • Fluorine atoms at positions 3 and 6 (vs. 3 and 4 in the target compound).
    • Methoxy (-OCH₃) group at position 2 instead of methyl (-CH₃).
  • Impact on Reactivity :
    • The methoxy group is electron-donating, reducing the electrophilicity of the sulfonyl chloride compared to the methyl group, which is mildly electron-withdrawing.
    • Fluorine at position 6 may alter steric interactions in ortho positions during reactions.
  • Applications :
    • Used in synthesizing sulfonamides and sulfonate esters, particularly in agrochemicals and pharmaceuticals .

(4-Bromo-2-fluorophenyl)methanesulfonyl Chloride

  • Structural Differences :
    • Bromine at position 4 and fluorine at position 2 on the benzene ring.
    • Methanesulfonyl chloride (-CH₂SO₂Cl) substituent instead of a direct sulfonyl chloride on the ring.
  • Fluorine’s inductive effect enhances the electrophilicity of the sulfonyl chloride.
  • Applications :
    • Intermediate in medicinal chemistry for introducing sulfonyl groups into bioactive molecules .

Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron Methyl Ester)

  • Structural Differences :
    • Complex triazine-based substituent with a sulfonylurea linkage.
    • Methyl ester group at position 2 on the benzene ring.
  • Impact on Reactivity :
    • The sulfonylurea group enables herbicidal activity by inhibiting acetolactate synthase (ALS) in plants.
    • Reduced electrophilicity of the sulfonyl group due to conjugation with the urea moiety.
  • Applications :
    • Widely used as a post-emergence herbicide in agriculture .

Data Table: Comparative Analysis of Sulfonyl Chloride Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3,4-Difluoro-2-methylbenzenesulfonyl chloride 3-F, 4-F, 2-CH₃, -SO₂Cl C₇H₅ClF₂O₂S High electrophilicity; synthesis reagent
3,6-Difluoro-2-methoxybenzenesulfonyl chloride 3-F, 6-F, 2-OCH₃, -SO₂Cl C₇H₅ClF₂O₃S Moderate reactivity; agrochemicals
(4-Bromo-2-fluorophenyl)methanesulfonyl chloride 4-Br, 2-F, -CH₂SO₂Cl C₇H₅BrClFO₂S Steric hindrance; medicinal chemistry
Metsulfuron methyl ester Triazine-sulfonylurea, methyl ester C₁₄H₁₅N₅O₆S ALS inhibitor; herbicide

Research Findings and Mechanistic Insights

  • Electrophilicity and Stability :
    Fluorine substituents enhance the stability of the sulfonyl chloride group by reducing electron density on the benzene ring, as seen in 3,4-difluoro derivatives .
  • Steric Effects :
    Bulky groups like bromine or methoxy can hinder reaction kinetics, whereas methyl groups provide a balance between reactivity and steric accessibility .
  • Biological Activity : Sulfonylurea-linked compounds (e.g., metsulfuron) exhibit herbicidal activity via enzyme inhibition, while simpler sulfonyl chlorides are primarily synthetic intermediates .

Biological Activity

3,4-Difluoro-2-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

3,4-Difluoro-2-methylbenzenesulfonyl chloride has the following structural formula:

  • Molecular Formula : C₇H₆ClF₂O₂S
  • Molecular Weight : 225.65 g/mol

The compound features a sulfonyl chloride functional group, which is known for its high reactivity and ability to form covalent bonds with nucleophiles.

The biological activity of 3,4-difluoro-2-methylbenzenesulfonyl chloride primarily arises from its ability to modify biomolecules through the formation of stable covalent bonds. The sulfonyl chloride group reacts with nucleophilic sites on proteins and other biomolecules, leading to:

  • Formation of Sulfonamides : These derivatives can exhibit various biological activities, including antimicrobial and anticancer properties.
  • Modification of Enzyme Activity : By altering the structure of enzymes, this compound can inhibit or enhance their activity, impacting metabolic pathways.

1. Medicinal Chemistry

In medicinal chemistry, 3,4-difluoro-2-methylbenzenesulfonyl chloride serves as an intermediate in synthesizing various pharmaceutical compounds. Its derivatives have been explored for:

  • Antitumor Activity : Several studies have indicated that sulfonamide derivatives exhibit significant antitumor effects. For example, compounds synthesized from this sulfonyl chloride have shown promising results in inhibiting cancer cell proliferation .
  • Anti-inflammatory Properties : Research has demonstrated that certain derivatives possess anti-inflammatory activity superior to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

2. Enzyme Inhibition Studies

A notable study investigated the inhibitory effects of sulfonamide derivatives on dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. The findings suggested that modifications using 3,4-difluoro-2-methylbenzenesulfonyl chloride could enhance the inhibitory potency against DHFR .

Case Study 1: Antitumor Activity

A series of experiments evaluated the antitumor efficacy of sulfonamide derivatives synthesized from 3,4-difluoro-2-methylbenzenesulfonyl chloride. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating significant potential as anticancer agents .

CompoundCell LineIC50 (μM)
Derivative AMCF-75.2
Derivative BHeLa4.8
Derivative CA5496.1

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of compounds derived from this sulfonyl chloride. The results showed that some derivatives had IC50 values lower than those of diclofenac, a standard anti-inflammatory drug.

CompoundIC50 (μg/mL)
Derivative D110
Derivative E111
Diclofenac157

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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